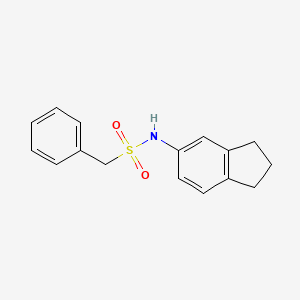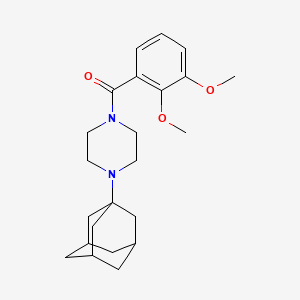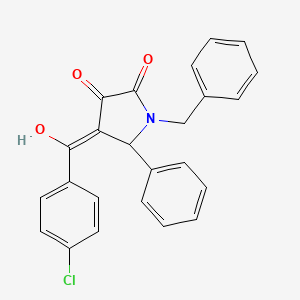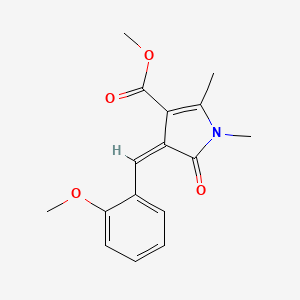![molecular formula C22H28N2O2 B5291788 N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The purpose of
作用機序
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide selectively activates the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. Activation of the dopamine D1 receptor leads to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA) signaling pathways. This results in the modulation of various downstream signaling pathways, including the MAPK/ERK pathway, which is involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to have various biochemical and physiological effects. It increases the release of glutamate and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. It also modulates the activity of GABAergic interneurons in the striatum, which is involved in motor function and reward processing. In addition, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has several advantages for lab experiments. It is a highly selective dopamine D1 receptor agonist, which allows for the specific activation of this receptor without affecting other dopamine receptors. It also has a long half-life, which allows for sustained activation of the dopamine D1 receptor. However, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has some limitations for lab experiments. It is not orally bioavailable and must be administered via injection. It also has a relatively low solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and drug addiction. Another area of interest is its role in modulating neuronal survival and synaptic plasticity, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide for use in experimental settings.
合成法
The synthesis method of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves the condensation of 2-phenylethylamine with 2-indanone in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with N-methylisatoic anhydride to yield the final product. The synthesis method has been optimized to improve the yield and purity of N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide.
科学的研究の応用
N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression, schizophrenia, and drug addiction. In addition, N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been used as a tool compound for studying the dopamine D1 receptor and its signaling pathways.
特性
IUPAC Name |
N-(1-hydroxypropan-2-yl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(16-25)23-21(26)22(14-19-10-6-7-11-20(19)15-22)24(2)13-12-18-8-4-3-5-9-18/h3-11,17,25H,12-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPVAEXBJLXFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1(CC2=CC=CC=C2C1)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)


![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5291783.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)

![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)
